4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound characterized by its unique molecular structure. This compound features a benzamide core with a chloro substituent and a sulfamoyl group attached to a phenyl ring, which is further linked to a 4-methylpyrimidin-2-yl moiety. The intricate arrangement of these functional groups makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the reaction of 4-chlorobenzoyl chloride with 4-[(4-methylpyrimidin-2-yl)sulfamoyl]aniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining the pure compound. Additionally, process optimization techniques are employed to minimize waste and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development applications.
Scientific Research Applications
Chemistry: In the field of chemistry, 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a useful tool in understanding biological processes and developing new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its pharmacological properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialized chemical formulations.
Mechanism of Action
The mechanism by which 4-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
4-Chloro-N-{4-[(4-methylpiperazin-1-ylmethyl)phenyl]benzamide}
4-Methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Uniqueness: 4-Chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide stands out due to its specific structural features, such as the presence of the chloro substituent and the sulfamoyl group. These features contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)16-8-6-15(7-9-16)22-17(24)13-2-4-14(19)5-3-13/h2-11H,1H3,(H,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWOOCYHOJSGDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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